molecular formula C10H9ClN4O2S2 B6331293 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile CAS No. 1025603-53-5

3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile

Cat. No. B6331293
CAS RN: 1025603-53-5
M. Wt: 316.8 g/mol
InChI Key: ZLDMJRWHFPQDAA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile, also known as ATMP, is a synthetic organic compound with a unique chemical structure that has found many applications in scientific research. It is an organosulfur compound with a heterocyclic thioether group and a nitrile group, and its structure is composed of two rings with a nitrogen atom at the center. ATMP has been used in a variety of research studies to investigate its biochemical and physiological effects and to explore its potential applications.

Scientific Research Applications

3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has been used in a variety of scientific research studies, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the development of new drugs. It has also been used to study the structure-activity relationships of drugs, as well as to investigate the pharmacokinetics and pharmacodynamics of drugs. Additionally, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has been used to develop new methods for the synthesis of drugs and to study the interactions between drugs and biological systems.

Mechanism of Action

The mechanism of action of 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile is not yet fully understood, but it is believed to involve the binding of the nitrile group to certain receptors in the body. This binding triggers a cascade of biochemical reactions that can result in a variety of physiological effects. Additionally, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile may act as a modulator of certain enzymes and receptors, which could explain its ability to affect the activity of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile have been studied in a variety of research studies. It has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has been shown to affect the activity of certain neurotransmitters, such as dopamine and serotonin, which could explain its ability to affect mood and behavior. 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile has also been found to have an anti-inflammatory effect, and it has been used in research studies to investigate the potential therapeutic effects of drugs.

Advantages and Limitations for Lab Experiments

The use of 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easily synthesized and can be used in a variety of experiments. Additionally, its unique structure allows it to bind to certain receptors in the body, which can be used to study the mechanism of action of drugs. However, there are some limitations to the use of 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile in laboratory experiments. It is not stable in the presence of light or heat, and it can be degraded by certain enzymes. Additionally, its effects on the body may be unpredictable, and it may interact with other drugs in unexpected ways.

Future Directions

The potential future directions for 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile include its use in the development of new drugs, the study of the interactions between drugs and biological systems, and the investigation of its effects on the body. Additionally, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile could be used to study the structure-activity relationships of drugs and to develop new methods for the synthesis of drugs. Furthermore, 3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile could be used to develop new methods for the delivery of drugs and to investigate the pharmacokinetics and pharmacodynamics of drugs.

Synthesis Methods

3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile can be synthesized using a variety of methods, including the reaction of 4-chlorobenzene-1-sulfonyl chloride with hydrazine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the temperature is maintained at 0-5°C. The reaction is then quenched with an aqueous solution of sodium bicarbonate, and the product is isolated by filtration and dried.

properties

IUPAC Name

[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2S2/c11-7-1-3-8(4-2-7)19(16,17)9(5-12)6-14-15-10(13)18/h1-4,6,14H,(H3,13,15,18)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDMJRWHFPQDAA-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNNC(=S)N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NNC(=S)N)/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Aminothioxomethyl)hydrazino)-2-((4-chlorophenyl)sulfonyl)prop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.